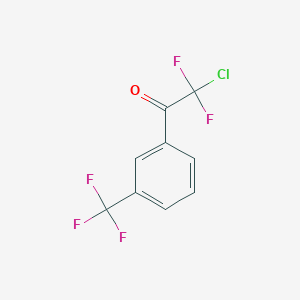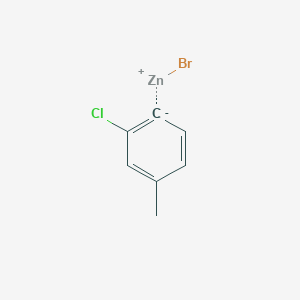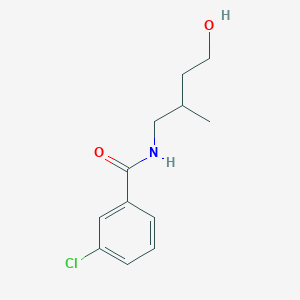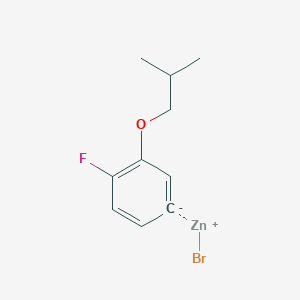![molecular formula C11H12ClNO3 B14884034 6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14884034.png)
6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a spirocyclic compound that features a unique structure combining azetidine and chroman moieties. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework imparts unique physicochemical properties, making it a valuable scaffold for the synthesis of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the intramolecular cyclization of azetidine derivatives with chroman precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process includes the preparation of azetidine and chroman intermediates, followed by their cyclization to form the spirocyclic core. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the azetidine ring.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azetidine derivatives, which can be further utilized in various synthetic applications.
科学的研究の応用
6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Spiroindole: Contains a spirocyclic structure with an indole moiety.
Spirooxindole: Features a spirocyclic framework with an oxindole ring.
Spirobenzofuran: Comprises a spirocyclic structure with a benzofuran ring.
Uniqueness
6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is unique due to its combination of azetidine and chroman moieties, which imparts distinct physicochemical properties. The presence of both hydroxyl and carbonyl groups allows for diverse chemical modifications, making it a versatile scaffold for drug design and synthesis.
特性
分子式 |
C11H12ClNO3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
6-hydroxyspiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride |
InChI |
InChI=1S/C11H11NO3.ClH/c13-7-1-2-10-8(3-7)9(14)4-11(15-10)5-12-6-11;/h1-3,12-13H,4-6H2;1H |
InChIキー |
OCDVMBIIYQHSRI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(C=CC(=C2)O)OC13CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)
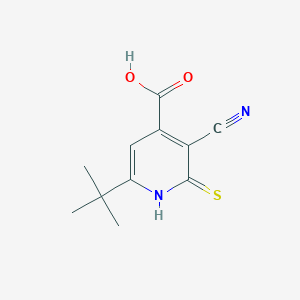
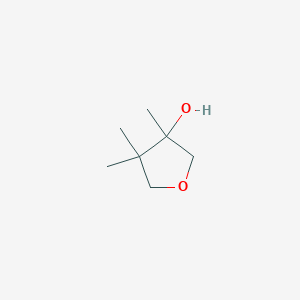
![(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)methanol](/img/structure/B14883973.png)




![(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)
